DOTA-NOC - 619300-53-7

DOTA-NOC

Catalog Number: EVT-266315
CAS Number: 619300-53-7
Molecular Formula: C69H94N14O17S2
Molecular Weight: 1455.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dotanoc is a ligand to make gallium Ga 68-DOTANOC, which is a gallium Ga 68-radiolabeled analogue of somatostatin that may be used in conjunction with positron emission tomography (PET) to image neuroendocrine tumors and metastases.
Synthesis Analysis

Methods and Technical Details

DOTA-NOC can be synthesized through several methods, including both manual and automated approaches. The manual synthesis typically involves:

  1. Preparation of Reagents: Starting with the DOTA chelator and the somatostatin analogue.
  2. Radiolabeling: Gallium-68 is eluted from a germanium-gallium generator and added to the reaction mixture containing DOTA-NOC.
  3. Heating: The mixture is incubated at elevated temperatures (around 95°C) for a specified duration to facilitate the formation of the gallium-DOTA-NOC complex.
  4. Purification: Post-synthesis purification is performed using high-performance liquid chromatography (HPLC) to isolate the radiolabeled product from unreacted materials .

Automated synthesis systems have become increasingly popular due to their ability to streamline the process while maintaining quality control standards. These systems can perform multiple synthesis steps automatically, reducing human error and improving reproducibility .

Molecular Structure Analysis

Structure and Data

The molecular structure of DOTA-NOC consists of a macrocyclic chelator (DOTA) linked to an octapeptide that mimics the natural somatostatin hormone. The structural formula can be represented as follows:

C29H38N6O6\text{C}_{29}\text{H}_{38}\text{N}_{6}\text{O}_{6}

Key features include:

  • A tetraazacyclododecane backbone that provides stability through chelation with gallium-68.
  • Functional groups that enhance binding affinity for somatostatin receptors.

The molecular weight of DOTA-NOC is approximately 578.65 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

DOTA-NOC primarily undergoes chelation reactions with radiometals such as gallium-68, indium-111, yttrium-90, and lutetium-177. The key reaction involves:

DOTA NOC+Ga3+[68Ga]DOTA NOC\text{DOTA NOC}+\text{Ga}^{3+}\rightarrow [^{68}\text{Ga}]\text{DOTA NOC}

This reaction is crucial for producing the radiolabeled compound used in PET imaging. The efficiency of this reaction depends on factors such as pH, temperature, and reaction time .

Mechanism of Action

Process and Data

The mechanism of action for DOTA-NOC involves its binding to somatostatin receptors on tumor cells. Once administered, DOTA-NOC targets these receptors due to its structural similarity to somatostatin. Upon binding:

  1. Internalization: The receptor-ligand complex is internalized by the cell.
  2. Imaging: The emitted positrons from gallium-68 decay are detected by PET scanners, allowing visualization of tumor sites.

This specificity aids in accurate diagnosis and staging of neuroendocrine tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DOTA-NOC exhibits several important physical and chemical properties:

Quality control measures include assessing radiochemical purity via HPLC, where high purity levels (>98%) are essential for clinical applications .

Applications

Scientific Uses

DOTA-NOC is primarily used in medical imaging for diagnosing neuroendocrine tumors through PET scans. Its applications include:

  • Tumor Localization: Identifying primary tumors or metastases in patients with neuroendocrine tumors.
  • Treatment Planning: Assisting in determining appropriate therapeutic strategies based on tumor receptor expression.
  • Research Applications: Investigating somatostatin receptor biology in various cancers.
Introduction to DOTA-NOC in Targeted Molecular Imaging and Therapy

Historical Development and Emergence of DOTA-NOC in Nuclear Medicine

The development of DOTA-NOC is rooted in the evolution of somatostatin analog (SSA) chemistry and radionuclide chelation technology. Early SSAs like octreotide (unlabeled) and ¹¹¹In-DTPA-octreotide (OctreoScan™) established the principle of SSTR-targeted imaging but faced limitations in sensitivity, spatial resolution, and quantitation. The convergence of three key advancements enabled DOTA-NOC's emergence:

  • Peptide Engineering: DOTA-NOC (DPhe-Cys-1Nal-DTrp-Lys-Thr-Cys-Thr-ol) was designed by substituting phenylalanine at position 3 with 1-naphthylalanine. This modification significantly enhanced binding affinity for SSTR3 and SSTR5 compared to first-generation analogs like DOTATOC while retaining high SSTR2 affinity [4] [9]. The disulfide-bridged cyclic structure ensures metabolic stability and target specificity.
  • ⁶⁸Ge/⁶⁸Ga Generator Technology: The advent of reliable, generator-produced ⁶⁸Ga (t₁/₂ = 68 min, β⁺ = 89%) provided an ideal PET radionuclide matching the pharmacokinetics of small peptides like DOTA-NOC. Generators like the Bhabha Atomic Research Centre (BARC) nanoceria-polyacrylonitrile (CeO₂-PAN) sorbent-based system and TiO₂-based systems (Eckert & Ziegler) enabled consistent, on-demand elution of ⁶⁸Ga³⁺ in small volumes of 0.1M HCl, suitable for direct labeling [1] [3]. These generators demonstrated consistent ⁶⁸Ga yield, minimal metallic impurities (e.g., Zn²⁺, Fe³⁺), and extremely low ⁶⁸Ge breakthrough (<10⁻⁴%), critical for radiopharmaceutical purity and safety [1].
  • Kit-Based Radiolabeling: Development of single-vial, freeze-dried, Good Manufacturing Practice (GMP)-compliant DOTA-NOC kits revolutionized clinical translation. These kits contained 50-100 µg of peptide, sodium acetate buffer, and stabilizers. Radiolabeling involved simple, rapid (10-15 min), high-yield (>95%) procedures: eluting generator ⁶⁸GaCl₃ directly into the kit vial, heating (80-95°C), and sterile filtration [1] [3] [9]. This eliminated the need for complex automated synthesis modules, making ⁶⁸Ga-DOTA-NOC production feasible in routine hospital radiopharmacies akin to ⁹⁹Mo/⁹⁹ᵐTc generators [1].

Table 1: Key Milestones in the Development of DOTA-NOC Radiopharmaceuticals

Time PeriodDevelopment FocusKey AdvancementsImpact
Late 1990s - Early 2000sPeptide EngineeringSubstitution of Phe³ with 1-Nal³ in octreotide scaffoldEnhanced binding affinity for SSTR3 and SSTR5, creating broad-spectrum SSTR ligand [4] [9]
Mid 2000sRadionuclide ChelationOptimization of DOTA chelation chemistry for Ga³⁺Stable complex formation enabling high specific activity labeling [3] [9]
2010sGenerator & Kit FormulationDevelopment of reliable ⁶⁸Ge/⁶⁸Ga generators (BARC CeO₂-PAN, TiO₂-based); GMP freeze-dried kit formulationEnabled simple, high-yield, cost-effective production in clinical settings [1] [3]
2010s - PresentClinical ValidationNumerous studies demonstrating diagnostic efficacyEstablished role in NET management (staging, restaging, therapy planning) [2] [4] [5]

Table 2: Comparison of Key ⁶⁸Ge/⁶⁸Ga Generator Technologies Used with DOTA-NOC

Generator TypeSorbent MaterialKey AdvantagesEluent/Post-ProcessingReference
Nanoceria-PAN CompositeCeO₂-PolyacrylonitrileConsistent yield, very low ⁶⁸Ge breakthrough (<10⁻⁴%), minimal metal impurities0.1M HCl; No post-elution processing required [1]BARC, India [1]
Titanium Dioxide (TiO₂)Titanium DioxideEstablished reliability, high ⁶⁸Ga recovery0.1M HCl; Often requires fractionation or post-elution concentration/purification [3]Eckert & Ziegler [3]

The synthesis of ⁶⁸Ga-DOTA-NOC involves a straightforward yet controlled process: ⁶⁸Ga³⁺ eluted in ~1 mL of 0.1M HCl is added to the kit vial containing DOTA-NOC, sodium acetate (providing buffering to ~pH 4), and stabilizers. The mixture is heated (80-90°C) for 10-15 minutes, facilitating the formation of the thermodynamically stable ⁶⁸Ga³⁺-DOTA complex. Quality control (validated by HPLC and ITLC) consistently shows radiochemical purity exceeding 95% [1] [3]. The final product is sterile-filtered and diluted in saline for intravenous injection, with typical administered activities ranging from 100-200 MBq (2.7-5.4 mCi) [3] [4] [5].

Role of DOTA-NOC in Theranostic Applications for Neuroendocrine Tumors (NETs)

DOTA-NOC's theranostic power lies in its ability to target SSTRs for both precise diagnostic imaging (using ⁶⁸Ga) and subsequent targeted radionuclide therapy (TRT) (using β⁻-emitters like ¹⁷⁷Lu or ⁹⁰Y). This forms a closed-loop "see-treat-see" approach integral to modern NET management.

  • Superior Diagnostic Performance:
  • Detection of Unknown Primary Tumors (CUP-NET): In patients presenting with metastatic NET and an occult primary tumor, ⁶⁸Ga-DOTA-NOC PET/CT demonstrates superior detection rates (59-61%) compared to conventional imaging (CT/MRI) and somatostatin receptor scintigraphy (SRS) [5] [10]. In a study of 68 CUP-NET patients, it identified primaries predominantly in the small intestine (19/40), rectum (8/40), and pancreas (7/40) [5]. This high detection rate directly impacts management, enabling curative surgery or targeted therapy. A case study highlighted its success in locating a duodenojejunal flexure NET undetected by endoscopy and ¹⁸F-FDG PET/CT [8].
  • Staging and Restaging: Large retrospective studies confirm ⁶⁸Ga-DOTA-NOC PET/CT's exceptional accuracy in initial staging and restaging of known NETs. A multicenter analysis of 445 patients reported sensitivity of 87.1%, specificity of 97.7%, positive predictive value (PPV) of 98.7%, negative predictive value (NPV) of 79.6%, and an overall accuracy (AUC) of 0.924 [2]. It consistently detects significantly more lesions than conventional SRS (e.g., 142 vs. 85 lesions in one study of 32 patients) and anatomical imaging, leading to stage migration (predominantly upstaging) in a substantial proportion of patients (36/69 patients in one study) [1] [4]. This superior lesion detection directly alters therapeutic strategies.
  • Therapy Planning (PRRT Eligibility): The intensity of ⁶⁸Ga-DOTA-NOC uptake (measured by SUVₘₐₓ) quantitatively reflects SSTR density on tumor cells. Strong, homogeneous uptake is a prerequisite for effective peptide receptor radionuclide therapy (PRRT) with ¹⁷⁷Lu/⁹⁰Y-labeled SSAs. Quantitative assessment helps predict therapeutic response. A significant positive correlation exists between SUVₘₐₓ of the detected primary tumor and SUVₘₐₓ of metastases (r=0.662, P<0.0001), indicating similar SSTR expression across sites [5].

Table 3: Performance of ⁶⁸Ga-DOTA-NOC PET/CT in Key Clinical Scenarios for NETs

Clinical ScenarioDetection Rate/Accuracy MetricsImpact on ManagementReference
Unknown Primary (CUP-NET)59% (40/68 patients); Primaries found: SI (47.5%), Rectum (20%), Pancreas (17.5%)Enabled definitive surgery in 3/40; Guided systemic/PRRT in 36/40 [5] [5] [10]
Initial StagingSensitivity 87.1%, Specificity 97.7%, PPV 98.7%, NPV 79.6%, Accuracy (AUC) 0.924Significantly more lesions detected than CI/SRS; Basis for PRRT planning [2] [4] [2] [4]
Restaging after TherapyConcordant with CI in 33/69; Discordant (mostly upstaging) in 36/69; Localized relapse/primary in 4Altered treatment plan (escalation/de-escalation) based on disease extent [4] [4]
Correlation with Tumor MarkersStrong agreement (Kappa=0.8) between positive PET and raised CgA/NSESupports biochemical evidence; Negative PET with raised markers may indicate dedifferentiation [4] [4]

Table 4: Somatostatin Receptor Subtype Affinity Profile of DOTA-NOC Compared to Other SSA

Somatostatin AnalogSSTR1SSTR2SSTR3SSTR4SSTR5Primary Clinical Utility
DOTA-NOC-+++++++-+++Broad-spectrum imaging (SSTR2,3,5); Preferred for tumors with known SSTR3/5 expression
DOTATOC-++++++-+High SSTR2 imaging and therapy
DOTATATE-++++++-+Very high SSTR2 imaging and therapy (FDA approved)
Octreotide (Native)-+++++-++Biochemical control; Historical SRS imaging
  • Enabling Personalized Therapy and Treatment Monitoring: The theranostic principle using DOTA-NOC involves using the diagnostic scan (⁶⁸Ga-DOTA-NOC PET/CT) to select patients likely to benefit from PRRT using the same peptide vector labeled with a therapeutic radionuclide (e.g., ¹⁷⁷Lu-DOTA-NOC). Uptake patterns and intensity on the diagnostic scan predict tumor response and help estimate radiation dosimetry to tumors and critical organs (e.g., kidneys, bone marrow). Post-therapy, ⁶⁸Ga-DOTA-NOC PET/CT is invaluable for monitoring treatment response, distinguishing progression from stable disease, and detecting emerging SSTR-negative (potentially more aggressive) clones that might require alternative therapies [4] [7]. Its role in therapy monitoring, though less frequently the primary indication (e.g., 3/69 patients in one study), is increasingly recognized [4].

  • Acknowledging Limitations and Refining Interpretation: Despite its high accuracy, awareness of potential pitfalls is crucial:

  • Physiological Uptake: Intense physiological uptake can occur in the uncinate process of the pancreas, pituitary gland, adrenal glands, spleen, and kidneys. Focal uptake in the uncinate process (reported SUVₘₐₓ up to 28.7) is a well-known potential false positive finding, as demonstrated in cases where endoscopic ultrasound (EUS) repeatedly found no lesion [6]. Correlation with anatomical imaging (CT component) and EUS is essential for accurate interpretation in these regions.
  • Tumor Heterogeneity and Dedifferentiation: Well-differentiated NETs (G1/G2) typically show intense DOTA-NOC avidity. However, poorly differentiated NETs (G3), or well-differentiated tumors with areas of dedifferentiation, may exhibit low or absent SSTR expression, resulting in false-negative ⁶⁸Ga-DOTA-NOC PET/CT scans. In these cases, ¹⁸F-FDG PET/CT often demonstrates higher sensitivity, reflecting increased glycolytic metabolism [4] [7]. The complementary use of both tracers provides a more comprehensive tumor assessment.
  • Impact of Previous Therapies: While studies suggest SSTR imaging remains largely effective after cold SSAs or chemotherapy [5] [7], the potential for modulation of receptor expression necessitates careful consideration of the patient's treatment history when interpreting scan results.

Properties

CAS Number

619300-53-7

Product Name

DOTA-NOC

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C69H94N14O17S2

Molecular Weight

1455.7 g/mol

InChI

InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)/t42-,43-,51+,52-,53+,54-,55-,56+,57+,62+/m1/s1

InChI Key

PZCJTYVWTGPGOH-OKVMNLLFSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Solubility

Soluble in DMSO

Synonyms

Dotanoc; DOTA-NOC; DOTA-Nal3-octreotide;

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.